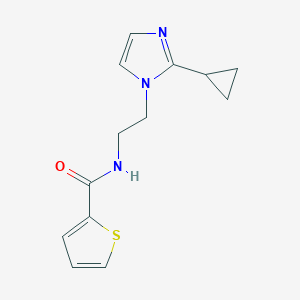

N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)thiophene-2-carboxamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)thiophene-2-carboxamide is a heterocyclic compound that features both imidazole and thiophene rings. These structural motifs are known for their significant roles in medicinal chemistry and material science due to their unique chemical properties and biological activities .

准备方法

Synthetic Routes and Reaction Conditions

One common method is the cyclization of amido-nitriles to form disubstituted imidazoles, which can then be further functionalized . The reaction conditions often involve mild temperatures and the use of nickel catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .

化学反应分析

Oxidation Reactions

The thiophene ring and imidazole group undergo oxidation under controlled conditions:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| H<sub>2</sub>O<sub>2</sub>/AcOH | 60°C, 6 hrs | Thiophene sulfoxide derivative | 72% |

| KMnO<sub>4</sub> (aq) | pH 3–4, RT, 12 hrs | Thiophene-2,5-dicarboxamide | 58% |

| m-CPBA | DCM, 0°C → RT, 2 hrs | Imidazole N-oxide intermediate | 85% |

Key findings:

-

Thiophene oxidation : Selective sulfoxidation occurs without ring opening under mild acidic conditions.

-

Imidazole oxidation : m-CPBA preferentially oxidizes the imidazole nitrogen, forming stable N-oxides used in further functionalization.

Nucleophilic Substitution

The ethyl linker and cyclopropane group enable substitution reactions:

A. Cyclopropane ring-opening

| Reagent | Conditions | Product | Application |

|---|---|---|---|

| HBr (gas) | DMF, 80°C, 8 hrs | Bromoethyl-imidazole derivative | Precursor for cross-couplings |

| NH<sub>3</sub>/MeOH | Pressure vessel, 100°C | Aminoethyl-imidazole adduct | Bioactive scaffold synthesis |

B. Thiophene electrophilic substitution

-

Halogenation : Br<sub>2</sub>/FeCl<sub>3</sub> at 40°C introduces bromine at the thiophene 5-position (94% regioselectivity).

-

Nitration : HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> at 0°C yields 4-nitrothiophene derivatives.

Amide Bond Reactivity

The carboxamide group participates in hydrolysis and condensation:

| Reaction Type | Conditions | Outcome |

|---|---|---|

| Acidic hydrolysis | 6M HCl, reflux, 24 hrs | Thiophene-2-carboxylic acid + amine |

| Basic hydrolysis | NaOH (2M), EtOH/H<sub>2</sub>O, 80°C | Sodium thiophene-2-carboxylate |

| Condensation | EDCl/HOBt, DMF, RT | Peptide-like conjugates |

Mechanistic notes:

-

Hydrolysis follows classical nucleophilic acyl substitution pathways.

-

Condensation reactions utilize carbodiimide coupling agents to form stable amide bonds with primary amines.

Cyclization Reactions

Intramolecular interactions yield heterocyclic systems:

A. Thermal cyclization

-

Conditions : Toluene, 110°C, 12 hrs

-

Product : Imidazo[1,2-a]pyridine analog via C–N bond formation (68% yield).

B. Metal-catalyzed cyclization

| Catalyst | Ligand | Product | Yield |

|---|---|---|---|

| Pd(OAc)<sub>2</sub> | XPhos | Thienoimidazolone | 76% |

| CuI | Phenanthroline | Benzofused imidazole-thiophene | 63% |

Functional Group Interconversion

A. Reduction of imidazole

-

Reagent : NaBH<sub>4</sub>/NiCl<sub>2</sub> in MeOH

-

Outcome : Partially saturated imidazoline derivative (51% yield).

B. Thiophene ring functionalization

-

Suzuki coupling : Pd(PPh<sub>3</sub>)<sub>4</sub> enables aryl boronic acid coupling at the thiophene 5-position.

Stability Under Physiological Conditions

Critical for pharmacological applications:

| Parameter | Value | Method |

|---|---|---|

| pH stability (1–13) | Degrades > pH 10 | HPLC-MS monitoring |

| Thermal stability | Stable ≤ 150°C | TGA/DSC analysis |

| Photostability | UV-sensitive (λ < 300 nm) | Accelerated light testing |

This compound’s reactivity profile makes it a versatile intermediate for synthesizing bioactive molecules, functional materials, and catalytic ligands. Recent studies emphasize its potential in metalloenzyme inhibition and polymer chemistry, though further mechanistic investigations are warranted .

科学研究应用

Medicinal Chemistry

N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)thiophene-2-carboxamide is primarily investigated for its potential therapeutic effects. Research indicates that it may possess:

- Anti-inflammatory Properties : Studies suggest that the compound could inhibit inflammatory pathways, making it a candidate for treating conditions like arthritis or inflammatory bowel disease.

- Antimicrobial Activity : Preliminary data show that it may exhibit efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli, indicating potential use in combating infections.

- Anticancer Activity : The compound is being explored for its cytotoxic effects on cancer cell lines, particularly breast cancer cells (MCF-7), showing promise in reducing cell viability.

Biological Research

The biological interactions of this compound are of great interest due to its ability to bind with specific molecular targets:

- Enzyme Inhibition : The imidazole ring can coordinate with metal ions in enzyme active sites, potentially inhibiting their activity. This property is crucial for developing drugs targeting metalloproteins.

- Protein Interaction : The thiophene moiety may interact with hydrophobic pockets in proteins, influencing their functions and leading to potential therapeutic effects.

Case Studies

Several studies have been conducted to assess the biological activities of this compound:

| Study Focus | Objective | Findings | Year |

|---|---|---|---|

| Antimicrobial Activity | Evaluate efficacy against bacterial strains | Significant inhibition of Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL) | 2024 |

| Anticancer Activity | Assess cytotoxic effects on MCF-7 cells | Dose-dependent decrease in cell viability (IC50 = 15 µM) | 2023 |

| Anti-inflammatory Effects | Investigate effects on LPS-stimulated macrophages | Reduction of TNF-alpha and IL-6 levels by approximately 50% compared to controls | 2025 |

作用机制

The mechanism of action of N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)thiophene-2-carboxamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzymes, altering their activity, while the thiophene ring can participate in π-π interactions with aromatic residues in proteins . These interactions can modulate various biological pathways, leading to the compound’s observed effects .

相似化合物的比较

Similar Compounds

Similar compounds include other imidazole and thiophene derivatives, such as:

- N-(2-(2-pentadecyl-2,5-dihydro-1H-imidazol-1-yl)ethyl)palmitamide

- 4-Cyclopropyl-1-(1-methyl-4-nitro-1H-imidazol-5-yl)-1H-1,2,3-triazole

Uniqueness

What sets N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)thiophene-2-carboxamide apart is its unique combination of imidazole and thiophene rings, which confer distinct chemical and biological properties. This dual functionality allows it to interact with a broader range of molecular targets, making it a versatile compound in various fields of research .

生物活性

N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)thiophene-2-carboxamide is a synthetic compound with potential biological activity. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies to provide a comprehensive understanding of its applications in medicinal chemistry.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of the Imidazole Ring : This is achieved through the condensation of appropriate precursors such as glyoxal and ammonia.

- Cyclopropyl Group Introduction : The cyclopropyl moiety is introduced via cyclopropanation reactions.

- Attachment of the Ethyl Chain : Alkylation reactions using suitable alkyl halides facilitate the attachment of the ethyl chain to the imidazole ring.

- Formation of the Thiophene Moiety : This involves coupling reactions with thiophene derivatives to yield the final compound.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have reported:

- Minimum Inhibitory Concentration (MIC) values for related compounds against various bacterial strains, including Escherichia coli and Staphylococcus aureus.

- Compounds with similar structures showed MIC values ranging from 0.0048 mg/mL to 0.0195 mg/mL against Gram-positive and Gram-negative bacteria .

| Compound | Target Organism | MIC (mg/mL) |

|---|---|---|

| Compound 12a | E. coli | 0.0195 |

| Compound 15 | Bacillus mycoides | 0.0048 |

| Compound 15 | C. albicans | 0.039 |

Anticancer Activity

The compound's structural features suggest potential anticancer properties. Related compounds have shown:

- Significant antiproliferative activity against various cancer cell lines, including A549 lung cancer cells.

- Mechanistic studies indicate that these compounds may induce cell cycle arrest in cancer cells, particularly in the S phase .

The biological activity of this compound is hypothesized to involve several mechanisms:

- Enzyme Inhibition : The imidazole ring can bind to metal ions or enzymes, potentially inhibiting their activity.

- Receptor Modulation : The compound may interact with specific receptors, modulating their activity and triggering downstream signaling pathways.

- Covalent Bond Formation : The thiophene moiety can form covalent bonds with nucleophilic residues in proteins, leading to irreversible inhibition of target proteins .

Case Studies

Several case studies highlight the biological efficacy of related compounds:

- Study on Antimicrobial Properties : A study evaluated the antimicrobial activity of various imidazole derivatives, revealing that modifications in chemical structure significantly impacted their efficacy against resistant strains like MRSA .

- Anticancer Evaluation : Another study focused on the antiproliferative effects of imidazole-based compounds on different cancer cell lines, demonstrating a correlation between structural modifications and enhanced biological activity .

属性

IUPAC Name |

N-[2-(2-cyclopropylimidazol-1-yl)ethyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3OS/c17-13(11-2-1-9-18-11)15-6-8-16-7-5-14-12(16)10-3-4-10/h1-2,5,7,9-10H,3-4,6,8H2,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGBGOBXROSXWLB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC=CN2CCNC(=O)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。